2-((3-Ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
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Overview
Description
2-((3-Ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a compound belonging to the quinazolinone family. Quinazolinones are fused heterocyclic compounds known for their diverse biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves the reaction of 2-mercapto-3-ethylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-((3-Ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl-substituted quinazolinones.
Scientific Research Applications
2-((3-Ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its anticancer and enzyme inhibitory activities.
Mechanism of Action
quinazolinone derivatives are known to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions . These interactions can modulate biological pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-dione
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate
Uniqueness
2-((3-Ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is unique due to its specific ethyl substitution, which can influence its biological activity and chemical reactivity. This compound’s unique structure allows for distinct interactions with molecular targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-14-11(17)8-5-3-4-6-9(8)13-12(14)18-7-10(15)16/h3-6H,2,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWZZFOYVRLVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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